3-chloro-N-(1H-indazol-6-yl)propane-1-sulfonamide
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Overview
Description
3-chloro-N-(1H-indazol-6-yl)propane-1-sulfonamide is a chemical compound with the molecular formula C10H12ClN3O2S. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group, an indazole ring, and a propanesulfonamide moiety, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Indazole-containing compounds, which include this compound, have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole-containing compounds generally work by inhibiting, regulating, or modulating their target proteins, leading to changes in cellular processes .
Biochemical Pathways
Indazole-containing compounds are known to interact with a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (27374) and formula (C10H12ClN3O2S) are known , which could potentially influence its pharmacokinetic properties.
Result of Action
Indazole-containing compounds have been shown to have a wide range of effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1H-indazol-6-yl)propane-1-sulfonamide typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Chloro Group: Chlorination of the indazole ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Propanesulfonamide Moiety: The final step involves the reaction of the chlorinated indazole with a propanesulfonamide derivative under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1H-indazol-6-yl)propane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium hydroxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azido or hydroxyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
3-chloro-N-(1H-indazol-6-yl)propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(Indazolyl)benzamido Derivatives: These compounds share the indazole ring and have been studied for their biological activities.
Alpha-cinnamide Compounds: These compounds have similar structural features and are known for their inhibitory effects on enzymes.
Uniqueness
3-chloro-N-(1H-indazol-6-yl)propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro group and propanesulfonamide moiety differentiate it from other indazole derivatives, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
3-chloro-N-(1H-indazol-6-yl)propane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2S/c11-4-1-5-17(15,16)14-9-3-2-8-7-12-13-10(8)6-9/h2-3,6-7,14H,1,4-5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXKTZOAOUDBMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NS(=O)(=O)CCCCl)NN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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